4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H6N4O3 |
|---|---|
Molecular Weight |
206.16 g/mol |
IUPAC Name |
4-nitro-2-(1,2,4-triazol-4-yl)phenol |
InChI |
InChI=1S/C8H6N4O3/c13-8-2-1-6(12(14)15)3-7(8)11-4-9-10-5-11/h1-5,13H |
InChI Key |
LRBQQMWLYWBUJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation Routes for 4 Nitro 2 4h 1,2,4 Triazol 4 Yl Phenol
Retrosynthetic Analysis and Strategic Disconnections for the 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.come3s-conferences.org For this compound, several logical disconnections can be proposed to outline potential synthetic routes.
Disconnection 1: C-N Bond Disconnection. The most apparent disconnection is the bond between the phenolic ring and the nitrogen of the triazole ring. This leads to two primary synthons: a 2-halophenol or a related derivative and 4H-1,2,4-triazole. A forward synthesis would involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction.
Disconnection 2: Nitration as a Final Step. An alternative strategy involves disconnecting the nitro group via a functional group interconversion (FGI). This suggests that the final step could be the nitration of a precursor, 2-(4H-1,2,4-triazol-4-yl)phenol. pharmacy180.comsigmaaldrich.com This approach simplifies the synthesis of the core triazole-phenol structure without the influence of the strongly electron-withdrawing nitro group.
Disconnection 3: Triazole Ring Formation. The 1,2,4-triazole (B32235) ring itself can be deconstructed. A common retrosynthetic approach for N-aryl triazoles involves disconnecting the triazole from an aniline (B41778) derivative. In this case, this leads back to 2-amino-4-nitrophenol (B125904) and the necessary reagents to construct the triazole ring, such as formamide (B127407) or a combination of formic acid and hydrazine (B178648).
These disconnections lead to two primary strategic pathways:
Pathway A: Synthesis of 2-(4H-1,2,4-triazol-4-yl)phenol followed by regioselective nitration at the 4-position.
Pathway B: Synthesis of a pre-functionalized phenol (B47542), such as 2-amino-4-nitrophenol, followed by the construction of the 1,2,4-triazole ring onto the amino group.
Established and Emerging Synthetic Pathways to 1,2,4-Triazole-Phenol Conjugates
The synthesis of molecules containing both 1,2,4-triazole and phenol moieties involves well-established chemical transformations.
The 1,2,4-triazole ring is a common heterocycle, and numerous methods exist for its construction. frontiersin.orgchemmethod.com These reactions typically involve the cyclization of precursors containing the requisite nitrogen and carbon atoms. Key methods include:
Einhorn-Brunner Reaction: This reaction involves the condensation of hydrazines with diacylamines in the presence of a weak acid.
Pellizzari Reaction: This method involves the reaction of a carboxylic acid hydrazide with an amide to form a 1,2,4-triazole.
From Amidrazones: Amidrazones can react with a variety of one-carbon electrophiles, such as orthoesters or acid chlorides, to yield 3,4,5-trisubstituted 1,2,4-triazoles. nih.gov
From Thiosemicarbazides: 1,4-Disubstituted thiosemicarbazides can undergo intramolecular cyclization in the presence of a base, like ammonia, to form 1,2,4-triazole-3-thiones, which can be further modified. farmaciajournal.com
Modern methods often employ metal catalysts or microwave irradiation to improve yields and reaction times. organic-chemistry.org For instance, copper-catalyzed one-pot methods have been developed to prepare 3,5-disubstituted-1,2,4-triazoles from amides and nitriles. frontiersin.orgnih.gov
Table 1: Selected Cyclization Methodologies for 1,2,4-Triazole Synthesis
| Reaction Name | Precursors | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Einhorn-Brunner | Hydrazine, Diacylamine | Weak acid | 1,5-Disubstituted-1,2,4-triazole | N/A |
| Pellizzari Reaction | Hydrazide, Amide | Heat | 3,5-Disubstituted-1,2,4-triazole | N/A |
| From Thiosemicarbazides | Thiosemicarbazide | Base (e.g., NH₃) | 1,2,4-Triazole-3-thione | farmaciajournal.com |
| Copper-Catalyzed | Amide, Nitrile | Cu catalyst, O₂ | 3,5-Disubstituted-1,2,4-triazole | frontiersin.orgnih.gov |
| From Amidrazones | Amidrazone, Orthoester | Heat | 3,4,5-Trisubstituted-1,2,4-triazole | nih.gov |
Attaching the triazole ring to the phenol scaffold at the correct position (N-4 of the triazole to C-2 of the phenol) is a critical step. This can be achieved through two main approaches:
Building the triazole onto a pre-existing aminophenol: Starting with 2-amino-4-nitrophenol, the 1,2,4-triazole ring can be constructed directly from the amino group. For example, heating 2-amino-4-nitrophenol with N,N-dimethylformamide azine or similar reagents can lead to the formation of the N-aryl triazole. This method ensures the correct connectivity between the rings from the outset.
Coupling a triazole with a phenol derivative: This involves a C-N cross-coupling reaction. While challenging, methods like the Ullmann condensation or Chan-Lam coupling could potentially be used to link 4H-1,2,4-triazole with a suitably activated phenol, such as 2-bromo-4-nitrophenol. These reactions typically require a metal catalyst (e.g., copper or palladium) and a base. The regioselectivity for N-4 substitution on the triazole can be influenced by steric factors and the specific reaction conditions.
The introduction of a nitro group at the 4-position of the phenolic ring is a classic electrophilic aromatic substitution. The hydroxyl group is a powerful ortho-, para-directing group, while the 2-triazolyl substituent is expected to be a deactivating, meta-directing group. This electronic combination strongly favors the introduction of the nitro group at the 4-position (para to the hydroxyl group).
Standard nitrating agents, such as a mixture of concentrated nitric acid and sulfuric acid, are typically employed. google.com The reaction temperature must be carefully controlled to prevent over-nitration or side reactions. To achieve high selectivity, a protection-deprotection strategy can be used. For example, the phenol can be converted to a diphenyl oxalate (B1200264) derivative, which is then nitrated and subsequently hydrolyzed to yield the desired 4-nitrophenol (B140041) with high selectivity. google.com
The synthesis of this compound can be envisioned through either a step-by-step sequential process or a more streamlined one-pot reaction.
Sequential Synthesis: This is the more traditional and predictable approach. A typical sequence would be:
Synthesis of 2-aminophenol (B121084).
Construction of the 1,2,4-triazole ring onto the amino group to form 2-(4H-1,2,4-triazol-4-yl)phenol. sigmaaldrich.com
Regioselective nitration of the phenolic ring at the 4-position to yield the final product. This method allows for the purification and characterization of intermediates at each stage, ensuring the integrity of the final product.
One-Pot Synthesis: Modern synthetic chemistry emphasizes efficiency, and one-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are highly desirable. isres.org A hypothetical one-pot synthesis could involve the reaction of 2-aminophenol with reagents to form the triazole ring, followed by the in-situ addition of a nitrating agent. While potentially more efficient, developing a successful one-pot synthesis requires careful optimization of reaction conditions to ensure compatibility between all reagents and intermediates and to control regioselectivity. The synthesis of 1,4-disubstituted 1,2,3-triazoles via one-pot click chemistry approaches serves as an inspiration for developing similar efficient methods for 1,2,4-triazole systems. chapman.edu
Table 2: Comparison of Synthetic Approaches
| Approach | Advantages | Disadvantages |
|---|---|---|
| Sequential | High control over each step; Easier purification and characterization of intermediates; More predictable outcomes. | Time-consuming; Lower overall yield due to multiple steps; More solvent waste. |
| One-Pot | Increased efficiency (time and resources); Reduced solvent waste; Higher atom economy. | Difficult to optimize; Potential for side reactions; Incompatible reagents can be an issue; Purification of final product can be challenging. |
Green Chemistry Principles Applied to the Synthesis of this compound Precursors
The principles of green chemistry aim to make chemical processes more environmentally friendly. nih.govrsc.org These principles can be applied to the synthesis of the precursors for the target molecule.
Use of Greener Solvents: Traditional organic syntheses often use volatile and toxic solvents. For triazole synthesis, greener alternatives such as water, polyethylene (B3416737) glycol (PEG), or ionic liquids are being explored. rsc.org For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,2,3-triazoles is often performed in water or water-alcohol mixtures. rsc.org Similar solvent systems could be adapted for 1,2,4-triazole syntheses.
Alternative Energy Sources: Non-conventional energy sources like microwave irradiation and ultrasound can significantly reduce reaction times, increase yields, and minimize thermal decomposition byproducts. nih.gov These techniques have been successfully applied to the synthesis of various heterocyclic systems, including triazoles.
Catalysis: The use of efficient and recyclable catalysts can reduce waste and energy consumption. For C-N bond formation and triazole cyclization, the development of highly active copper or other transition metal catalysts that can operate under mild, aerobic conditions is a key area of green chemistry research. isres.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. One-pot and multicomponent reactions are inherently more atom-economical than multi-step sequential syntheses. chapman.edu
Table 3: Application of Green Chemistry Principles to Precursor Synthesis
| Green Principle | Application in Synthesis | Potential Benefits | Reference |
|---|---|---|---|
| Alternative Solvents | Using water, PEG, or ionic liquids instead of volatile organic compounds (VOCs). | Reduced toxicity and environmental impact. | rsc.org |
| Energy Efficiency | Employing microwave or ultrasound-assisted synthesis. | Faster reaction rates, lower energy consumption, higher yields. | nih.gov |
| Catalysis | Using recyclable, highly efficient catalysts (e.g., nano-copper). | Reduced waste, milder reaction conditions, increased reaction selectivity. | frontiersin.orgisres.org |
| Atom Economy | Designing one-pot or multicomponent reactions. | Minimized byproducts, reduced waste, higher efficiency. | chapman.edu |
Derivatization Strategies from the Core this compound Structure
The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. These derivatization strategies can be focused on the nitro functionality, the phenolic hydroxyl group, and the 1,2,4-triazole ring system.
Chemical Transformations of the Nitro Functionality
The nitro group is a versatile functional group that can undergo a variety of chemical transformations, providing a gateway to numerous other functionalities. mdpi.com
One of the most common transformations of an aromatic nitro group is its reduction to an amino group (-NH2). This conversion is of significant industrial importance as the resulting aminophenols are valuable intermediates. wikipedia.org The reduction can be achieved using various reducing agents.
| Starting Material | Reducing Agent | Product | Reaction Conditions |
| This compound | H2/Pd-C | 4-Amino-2-(4H-1,2,4-triazol-4-yl)phenol | Catalytic Hydrogenation |
| This compound | Sn/HCl or Fe/HCl | 4-Amino-2-(4H-1,2,4-triazol-4-yl)phenol | Metal-acid reduction |
| This compound | NaBH4 with a catalyst | 4-Amino-2-(4H-1,2,4-triazol-4-yl)phenol | Catalytic reduction researchgate.net |
The resulting amino group can be further derivatized. For example, it can be diazotized and then subjected to Sandmeyer or related reactions to introduce a wide range of substituents like halogens, cyano, or hydroxyl groups. It can also be acylated to form amides or alkylated to form secondary or tertiary amines.
Furthermore, partial reduction of the nitro group can lead to other functionalities such as nitroso (-NO) or hydroxylamino (-NHOH) groups, although these are often intermediates on the way to the amine. mdpi.com
Modifications and Substitutions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is another key site for derivatization, allowing for modifications that can alter the molecule's physicochemical properties such as solubility and lipophilicity. mdpi.comnih.gov
Etherification: The phenolic hydroxyl group can be converted to an ether by reaction with an alkyl halide or a sulfate (B86663) in the presence of a base (Williamson ether synthesis). ambeed.com This modification can introduce a variety of alkyl or aryl groups.
| Starting Material | Reagent | Base | Product |
| This compound | Alkyl Halide (e.g., CH3I) | NaH, K2CO3 | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)anisole |
| This compound | Benzyl Bromide | K2CO3 | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)benzyloxybenzene |
Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides can convert the phenolic hydroxyl group into an ester. This is a common strategy to create prodrugs or to modify the biological activity of a compound. mdpi.com
| Starting Material | Reagent | Catalyst/Conditions | Product |
| This compound | Acetic Anhydride | Pyridine or Acid Catalyst | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenyl acetate |
| This compound | Benzoyl Chloride | Pyridine | 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenyl benzoate |
It is important to note that direct substitution of the hydroxyl group with other functionalities like halides is generally difficult for phenols and requires specific reagents or multi-step procedures. quora.com
Functionalization and Substitution Reactions on the 1,2,4-Triazole Ring System
The 1,2,4-triazole ring is a stable aromatic heterocycle, but it can undergo functionalization. rsc.orgnih.gov The reactivity of the triazole ring can be influenced by the substituents on the ring and the reaction conditions.
N-Alkylation/N-Arylation: The nitrogen atoms in the 1,2,4-triazole ring can be alkylated or arylated. In 4H-1,2,4-triazole, the N-4 position is already substituted with the nitrophenyl group. The other nitrogen atoms (N-1 and N-2) could potentially be sites for further substitution, leading to the formation of triazolium salts.
C-Substitution: While direct electrophilic substitution on the carbon atoms of the 1,2,4-triazole ring is generally difficult due to the electron-withdrawing nature of the nitrogen atoms, functionalization can be achieved through other means. For instance, if the triazole ring is synthesized from precursors that already contain desired functional groups, a variety of substituted triazoles can be prepared. mdpi.com
Another strategy involves the deprotonation of a C-H bond with a strong base to form a carbanion, which can then react with an electrophile. However, the acidity of the C-H bonds in the 1,2,4-triazole ring is relatively low.
The synthesis of various substituted 1,2,4-triazoles has been reported, showcasing the versatility of this heterocyclic system in medicinal chemistry and materials science. rsc.orgmdpi.comresearchgate.net These synthetic strategies often involve building the triazole ring with the desired substituents already in place on the precursor molecules.
Advanced Structural Characterization and Spectroscopic Elucidation of 4 Nitro 2 4h 1,2,4 Triazol 4 Yl Phenol
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy serves as a powerful, non-destructive technique for identifying the functional groups and obtaining a unique "molecular fingerprint" of a compound. By measuring the vibrations of bonds within a molecule, both Fourier Transform Infrared (FT-IR) and Raman spectroscopy provide complementary information about its structure.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance versus wavenumber, revealing the presence of specific functional groups. For 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol, the key functional groups are the hydroxyl (-OH), nitro (-NO₂), triazole ring, and the substituted benzene (B151609) ring.
The expected characteristic absorption bands are:
Hydroxyl Group (-OH): A broad absorption band is anticipated in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibration in phenols, often broadened due to hydrogen bonding.
Nitro Group (-NO₂): Strong and distinct absorption bands are expected for the nitro group. The asymmetric stretching vibration typically appears around 1520-1560 cm⁻¹, while the symmetric stretching vibration is found at approximately 1340-1380 cm⁻¹. nih.gov
Aromatic Ring (C=C and C-H): Aromatic C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region. nih.gov Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. researchgate.net
Triazole Ring (C=N and N-N): The C=N stretching vibrations of the triazole ring are expected in the 1600-1650 cm⁻¹ range. researchgate.net The N-N stretching vibration can be found near 1430 cm⁻¹. researchgate.net
C-N and C-O Stretching: The stretching vibration for the C-N bond connecting the phenol (B47542) and triazole rings is expected around 1160 cm⁻¹. nih.gov The C-O stretching of the phenolic group typically appears in the 1200-1260 cm⁻¹ range.
Table 1: Predicted FT-IR Spectral Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Phenolic O-H | 3200 - 3500 | Stretching (broad) |
| Aromatic C-H | 3000 - 3100 | Stretching |
| Nitro NO₂ | 1520 - 1560 | Asymmetric Stretching |
| Nitro NO₂ | 1340 - 1380 | Symmetric Stretching |
| Aromatic C=C | 1450 - 1600 | Stretching |
| Triazole C=N | 1600 - 1650 | Stretching |
| Triazole N-N | ~1430 | Stretching |
| Phenolic C-O | 1200 - 1260 | Stretching |
Raman Spectroscopy for Complementary Vibrational Mode Assignment
Raman spectroscopy involves the inelastic scattering of monochromatic light and provides information on vibrational modes that are often weak or absent in FT-IR spectra. It is particularly sensitive to non-polar bonds and symmetric vibrations.
For this compound, Raman spectroscopy would be especially useful for observing:
Symmetric NO₂ Stretch: The symmetric stretching mode of the nitro group, expected around 1340-1380 cm⁻¹, typically produces a very strong and sharp band in the Raman spectrum.
Ring Breathing Modes: The symmetric "breathing" vibrations of both the benzene and triazole rings, which involve the entire ring expanding and contracting, would be prominent.
C-S and N-N Bonds: While FT-IR can detect N-N bonds, Raman can provide clearer signals for the skeletal vibrations of the triazole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Topography
NMR spectroscopy is an unparalleled tool for determining the precise structure of a molecule by mapping the chemical environments of its nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Mapping
¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the protons on the triazole ring, the aromatic protons on the phenol ring, and the hydroxyl proton.
Triazole Protons: The two protons on the 4H-1,2,4-triazole ring are chemically equivalent and are expected to appear as a sharp singlet in the downfield region, likely around 8.0-9.0 ppm. researchgate.net
Aromatic Protons: The three protons on the substituted phenol ring will have different chemical shifts due to the influence of the -OH, -NO₂, and triazole substituents. They will appear as multiplets (doublets or doublet of doublets). The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded.
Phenolic Proton: The hydroxyl proton (-OH) will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Triazole C-H | 8.0 - 9.0 | Singlet (2H) |
| Aromatic H (ortho to NO₂) | 8.0 - 8.5 | Doublet |
| Aromatic H (ortho to Triazole) | 7.5 - 8.0 | Doublet of Doublets |
| Aromatic H (ortho to OH) | 7.0 - 7.5 | Doublet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift indicates its electronic environment.
Triazole Carbons: The two equivalent carbons of the 4H-1,2,4-triazole ring are expected to have a chemical shift in the range of 140-150 ppm. researchgate.netchemicalbook.com
Phenolic Carbons: The six carbons of the phenol ring will show six distinct signals. The carbons directly attached to the electronegative oxygen (C-OH), the nitrogen of the triazole ring (C-N), and the nitro group (C-NO₂) will be significantly deshielded, appearing at lower fields (higher ppm values). The carbon bearing the hydroxyl group would be the most deshielded, followed by the carbon with the nitro group.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Triazole C-H | 140 - 150 |
| Phenolic C-OH | 155 - 165 |
| Phenolic C-NO₂ | 140 - 150 |
| Phenolic C-N (Triazole) | 130 - 140 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Definitive Structural Assignment
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For this molecule, COSY would show cross-peaks connecting the three adjacent protons on the phenolic ring, confirming their relative positions.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal and the triazole proton signal to the triazole carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing the connectivity across multiple bonds. It would show correlations between protons and carbons that are two or three bonds away. Key expected correlations would include:
A cross-peak between the triazole protons and the phenolic carbon at the C-2 position, confirming the point of attachment.
Correlations from the aromatic protons to neighboring carbons, which would allow for the unambiguous assignment of all carbon signals in the phenol ring.
Together, these 2D NMR techniques would provide irrefutable evidence for the proposed structure of this compound, leaving no ambiguity about the substitution pattern on the phenolic ring.
Electronic Absorption and Emission Spectroscopy
To populate the subsections on UV-Vis and fluorescence spectroscopy, specific studies on this compound would be required.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
A detailed analysis of the electronic transitions and conjugation within this compound would necessitate a UV-Vis spectrum of the compound. This would involve dissolving the compound in a suitable solvent, such as ethanol (B145695) or methanol, and measuring its absorbance at various wavelengths. The resulting spectrum would be expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. The positions (λmax) and intensities (molar absorptivity, ε) of these bands would provide insight into the conjugated system formed by the phenol ring, the triazole ring, and the nitro group. For context, studies on simpler, related molecules like 4-nitrophenol (B140041) show characteristic absorption peaks that are influenced by pH and solvent. researchgate.netekb.eg However, without an actual spectrum for this compound, a data table of its specific electronic transitions cannot be generated.
Fluorescence Spectroscopy for Photophysical Properties
Information on the photophysical properties, such as fluorescence, would require the compound to be analyzed using a fluorescence spectrophotometer. This would determine if the molecule emits light after being excited at a specific wavelength and, if so, at what wavelengths (emission spectrum) and with what efficiency (quantum yield). While some highly conjugated 4H-1,2,4-triazole derivatives are known to be luminescent, this property is highly dependent on the specific molecular structure. nih.gov No fluorescence data for this compound was found.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) data is crucial for confirming the elemental composition and elucidating the structure of a compound. An HRMS analysis of this compound would provide a highly accurate mass measurement of its molecular ion, allowing for the unambiguous determination of its chemical formula (C₈H₆N₄O₃).
Furthermore, tandem mass spectrometry (MS/MS) experiments would reveal the characteristic fragmentation pattern of the molecule. This pattern provides a structural fingerprint, showing how the molecule breaks apart upon collision-induced dissociation. Analysis of the fragmentation pathways of related nitroaromatic and triazole compounds suggests that likely fragmentation would involve the loss of the nitro group (NO₂) and characteristic cleavages of the triazole ring. researchgate.netlibretexts.org However, without specific experimental data, a table of exact fragment ions and their relative abundances for this compound cannot be compiled.
Crystallographic Analysis and Solid State Structural Investigations of 4 Nitro 2 4h 1,2,4 Triazol 4 Yl Phenol
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, offering fundamental insights into the substance's chemical and physical properties.
The initial and often most challenging step in a crystallographic analysis is the cultivation of a high-quality single crystal. For an organic compound like 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol, several techniques would typically be employed. Slow evaporation of a saturated solution is the most common method, where the compound is dissolved in a suitable solvent or solvent mixture (such as ethanol (B145695), methanol, acetone, or dimethylformamide) and left undisturbed, allowing the solvent to evaporate over days or weeks, leading to the gradual formation of crystals.
Other potential methods include slow cooling of a saturated solution, where a decrease in temperature reduces the compound's solubility, inducing crystallization. Vapor diffusion, where a precipitant solvent vapor is slowly introduced into a solution of the compound, can also be an effective technique for molecules that are difficult to crystallize. Optimization of parameters such as solvent choice, temperature, concentration, and the presence of impurities is crucial to obtaining crystals of sufficient size and quality for diffraction experiments.
Once a suitable crystal is obtained, it would be mounted on a goniometer head of a diffractometer. The crystal is then cooled, typically to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms, resulting in a more precise structural model. A monochromatic X-ray beam, often from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) source, is directed at the crystal.
As the crystal is rotated, a series of diffraction patterns are collected by a detector. The intensities and positions of the diffracted X-ray beams are recorded. This raw data is then processed to determine the unit cell dimensions and the symmetry of the crystal. The structure is subsequently "solved" using computational methods, such as direct methods or Patterson synthesis, to generate an initial electron density map and a preliminary atomic model. This model is then refined against the experimental data using least-squares methods, adjusting atomic positions and displacement parameters until the calculated diffraction pattern best matches the observed pattern.
The fundamental building block of a crystal is the unit cell, a parallelepiped defined by three edge lengths (a, b, c) and three inter-edge angles (α, β, γ). These parameters, along with the crystal system and space group, describe the symmetry and repeating pattern of the crystal lattice. For a related compound, 2-(4H-1,2,4-Triazol-4-yl)phenol (the parent structure lacking the nitro group), the crystal system was determined to be monoclinic with the space group P2₁/c. It is plausible that the title compound could crystallize in a similar system, though the presence of the nitro group could influence the packing and result in a different space group.
Table 1: Illustrative Crystal Data and Structure Refinement Parameters (Based on Analogous Compounds)
| Parameter | Hypothetical Data for this compound |
|---|---|
| Empirical formula | C₈H₆N₄O₃ |
| Formula weight | 206.16 g/mol |
| Temperature | ~100 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = ~7.3 Å, b = ~14.3 Å, c = ~7.7 Å |
| α = 90°, β = ~91°, γ = 90° | |
| Volume | ~800 ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | ~1.7 g/cm³ |
| Final R indices [I > 2σ(I)] | R₁ = ~0.05, wR₂ = ~0.15 |
Note: This table is for illustrative purposes only and is populated with hypothetical data based on known values for similar structures. It does not represent experimental data for the title compound.
The refined crystal structure would provide a wealth of precise geometric information. Key measurements would include the lengths of all covalent bonds (e.g., C-C, C-N, N-N, C-O, N-O), the angles between these bonds, and the torsion (dihedral) angles that describe the conformation of flexible parts of the molecule. For instance, the bond lengths within the phenol (B47542) and triazole rings would confirm their aromatic character. The C-NO₂ bond distance and the geometry of the nitro group would be of particular interest, as would the C-N bond connecting the two ring systems.
While the individual phenol and triazole rings are largely planar, their relative orientation is a key conformational feature. This is defined by the dihedral angle between the planes of the two rings. In the related 2-(4H-1,2,4-Triazol-4-yl)phenol , this angle was found to be 41.74 (12)°. The introduction of a bulky and electron-withdrawing nitro group at the 4-position of the phenol ring would likely alter this angle due to steric and electronic effects, potentially leading to a greater or lesser degree of twist between the two heterocyclic systems.
Analysis of Intermolecular Interactions in the Crystalline Lattice
The way molecules pack together in the solid state is governed by a network of non-covalent intermolecular interactions. Identifying and analyzing these interactions is crucial for understanding the crystal's stability and properties. For this compound, several types of interactions would be anticipated.
Crystallographic and Solid-State Structural Data for this compound Not Publicly Available
A comprehensive search of scientific literature and crystallographic databases has revealed no publicly accessible, detailed single-crystal X-ray diffraction studies for the compound this compound. Consequently, a thorough and scientifically accurate analysis of its specific crystallographic properties and solid-state structural features, as requested, cannot be provided at this time.
The generation of detailed information regarding the hydrogen bonding networks, π-π stacking interactions, other non-covalent interactions, and their collective impact on the crystal packing and supramolecular architecture is entirely contingent on the availability of its experimentally determined crystal structure. Without this foundational data, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy.
While studies on structurally related compounds, such as other nitrophenol and triazole derivatives, are available, extrapolating this data to predict the precise solid-state behavior of this compound would be inappropriate for a scientifically rigorous article. The specific arrangement of atoms and molecules in a crystal is highly dependent on the exact chemical structure and the conditions of crystallization.
Therefore, the detailed sections and subsections outlined in the user's request, including the identification of specific hydrogen bonds (O-H···N, C-H···N), investigation of π-π stacking, assessment of other non-covalent interactions, and the impact on crystal packing, cannot be factually completed.
Theoretical and Computational Studies of 4 Nitro 2 4h 1,2,4 Triazol 4 Yl Phenol
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. For a novel or uncharacterized compound like 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol, these methods would be the primary means of predicting its geometry, stability, and electronic behavior before undertaking empirical studies.
Density Functional Theory (DFT) for Optimized Geometries and Ground State Energies
Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and its total electronic energy. The process involves starting with an approximate structure and iteratively solving the DFT equations until a minimum energy state is found.
For this compound, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would predict key geometrical parameters. These would include the bond lengths between atoms (e.g., C-N, N-N, C-O, N-O), bond angles defining the shape of the rings, and the dihedral angle describing the rotational relationship between the phenol (B47542) ring and the triazole ring. The final output would be the molecule's ground state energy, a crucial value for calculating other thermodynamic properties.
Calculation of Molecular Electrostatic Potential (MEP) Surfaces
A Molecular Electrostatic Potential (MEP) surface is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP surface is color-coded, typically with red indicating regions of most negative potential (rich in electrons, prone to electrophilic attack) and blue indicating regions of most positive potential (electron-poor, prone to nucleophilic attack).
For the target molecule, an MEP analysis would likely show strong negative potential around the oxygen atoms of the nitro group and the phenolic oxygen. The nitrogen atoms of the triazole ring would also exhibit negative potential. nih.gov Conversely, the hydrogen atom of the phenol's hydroxyl group and regions near the aromatic protons would likely be positive. This map provides a roadmap for intermolecular interactions and potential sites of reactivity.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Determination of the Electronic Energy Gap
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small gap suggests the molecule is more reactive and can be easily excited, while a large gap implies high stability. nih.gov
In a hypothetical analysis of this compound, the HOMO would likely be distributed over the electron-rich phenol ring. The LUMO, due to the strong electron-withdrawing nature of the nitro group, would be expected to be localized primarily on the nitrophenyl portion of the molecule. The presence of the nitro group generally leads to a lower HOMO-LUMO gap compared to unsubstituted parent molecules, indicating increased reactivity. nih.gov
Hypothetical FMO Data Table This table is for illustrative purposes only, as specific data is unavailable.
| Parameter | Expected Value Range | Significance |
|---|---|---|
| EHOMO | -6 to -8 eV | Energy of the highest occupied molecular orbital |
| ELUMO | -1 to -3 eV | Energy of the lowest unoccupied molecular orbital |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Absorption Maxima)
Computational methods can predict various spectroscopic properties, which are essential for identifying and characterizing a compound.
NMR Chemical Shifts: Gauge-Independent Atomic Orbital (GIAO) calculations within DFT can predict the 1H and 13C NMR chemical shifts. For the target molecule, this would help assign specific peaks in an experimental spectrum to each unique hydrogen and carbon atom.
IR Frequencies: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of chemical bonds. Key predicted frequencies for this molecule would include the O-H stretch of the phenol, the N-O stretches of the nitro group, C=C stretches of the aromatic ring, and C-N/N-N stretches of the triazole ring.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption. researchgate.net The calculation would yield the maximum absorption wavelength (λmax), which corresponds to the energy required to promote an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Analysis of Natural Bond Orbitals (NBO) and Charge Transfer Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed picture of bonding and charge distribution within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy (E(2)). This analysis reveals hyperconjugative interactions and intramolecular charge transfer (ICT). nih.gov
For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the phenolic oxygen and triazole nitrogens into the aromatic ring system. It would also highlight the significant charge transfer from the phenol and triazole moieties towards the electron-withdrawing nitro group. The analysis would also yield the natural population analysis (NPA) charge on each atom, confirming the electron-rich and electron-poor centers identified by MEP.
Computational Investigations of Chemical Reactivity Descriptors
Based on the energies from DFT calculations, several global reactivity descriptors can be calculated to provide a quantitative measure of a molecule's reactivity and stability. These descriptors are derived from conceptual DFT.
Illustrative Table of Chemical Reactivity Descriptors This table is for illustrative purposes only, as specific data is unavailable.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity |
Local Reactivity Indices for Predicting Reaction Sites
Information regarding the local reactivity indices, such as Fukui functions or condensed electrophilicity/nucleophilicity, for this compound is not present in the accessible scientific literature. These indices are vital for identifying the specific atomic sites within a molecule that are most susceptible to nucleophilic or electrophilic attack. Such calculations would provide a deeper understanding of its chemical behavior in reactions, but this analysis has not been reported for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Solution-Phase Behavior
No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations are powerful computational tools used to explore the conformational landscape of a molecule, its flexibility, and its interactions with solvent molecules over time. Such studies would provide insight into the compound's behavior in a solution phase, including its stable conformations and dynamic properties, which are currently unknown.
Hirshfeld Surface Analysis for Quantitative Mapping of Intermolecular Contacts in Solid-State Structures
A Hirshfeld surface analysis of this compound has not been reported in the available literature. This technique is used to visualize and quantify intermolecular interactions within a crystal lattice, providing a detailed map of contacts such as hydrogen bonds and van der Waals forces. This analysis is fundamental for understanding the packing of molecules in the solid state and for rationalizing the physical properties of the crystalline material. The absence of a crystal structure determination for this compound precludes such an analysis.
Chemical Reactivity and Mechanistic Investigations of 4 Nitro 2 4h 1,2,4 Triazol 4 Yl Phenol
Reaction Pathways Involving the Nitro Group
The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring and serves as a key site for chemical modification.
Reduction Reactions to Amino Derivatives
The conversion of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. A variety of reagents and methods are available for the reduction of aryl nitro compounds, with the choice of method often depending on the presence of other functional groups in the molecule. wikipedia.org For a molecule like 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol, a key challenge is the chemoselective reduction of the nitro group without affecting the phenol (B47542) or triazole rings.
Commonly employed methods for this transformation include:
Catalytic Hydrogenation: This method uses catalysts such as Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. wikipedia.org It is a highly efficient method for reducing nitroarenes.
Metal-Acid Systems: A classic method involves the use of metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid). wikipedia.orgscispace.com For instance, iron powder in refluxing acetic acid is a common choice. wikipedia.org
Transfer Hydrogenation: Reagents like hydrazine (B178648) in combination with a catalyst (e.g., Raney nickel or Pd/C) or ammonium (B1175870) formate (B1220265) with Pd/C can be used to effect the reduction. wikipedia.orgscispace.com A notable system for selective reduction of nitro groups in the presence of other reducible substituents is hydrazine glyoxylate (B1226380) with zinc or magnesium powder, which operates at room temperature. niscpr.res.in
Sulfide (B99878) Reagents: Sodium sulfide or sodium hydrosulfite can be used for the selective reduction of nitro groups, particularly in dinitro compounds where one group can be selectively reduced. wikipedia.org
The reduction proceeds through intermediate species. The initial two-electron reduction forms a nitroso derivative, which is rapidly reduced further to a hydroxylamine (B1172632). The final step is the reduction of the hydroxylamine to the corresponding amine. nih.gov The formation of the N-hydroxylamine intermediate is a critical step, and this species can sometimes be isolated under controlled conditions. wikipedia.orgnih.gov
| Reagent/System | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, or Raney Ni) | Pressurized H₂ gas, various solvents (e.g., ethanol (B145695), ethyl acetate) | Highly efficient; can sometimes reduce other functional groups. | wikipedia.org |
| Iron (Fe) / Acetic Acid | Refluxing acetic acid | Classic and cost-effective method. | wikipedia.org |
| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) | A standard laboratory method for nitro group reduction. | wikipedia.org |
| Hydrazine Glyoxylate / Zn or Mg | Room temperature, 2 hours | Offers rapid and selective reduction without affecting many other reducible groups. | niscpr.res.in |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or alcoholic solutions | Mild reducing agent, often used for selective reductions. | wikipedia.org |
Influence of the Nitro Group on Aromatic Substitution Reactions of the Phenol Ring
The nitro group, being a strong deactivating group, significantly influences the susceptibility of the phenol ring to electrophilic and nucleophilic aromatic substitution reactions.
Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group deactivates the benzene (B151609) ring towards attack by electrophiles. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic. Any electrophilic substitution that does occur is directed to the positions meta to the nitro group. In this compound, the positions ortho and para to the activating hydroxyl group are already substituted (by the triazole and nitro groups, respectively). The positions available for substitution are meta to the nitro group (and ortho/meta to the hydroxyl group). The directing effects of the hydroxyl (ortho, para-directing) and nitro (meta-directing) groups are therefore in opposition for the remaining open positions on the ring.
Nucleophilic Aromatic Substitution: Conversely, the strong electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). It stabilizes the negative charge of the Meisenheimer complex, which is the key intermediate in the SNAr mechanism. This effect is most pronounced when the nitro group is positioned ortho or para to the leaving group. In the case of this compound, while the hydroxyl group itself is not a typical leaving group, its deprotonated form (phenoxide) could potentially influence reactions where a substituent on the ring might be displaced by a nucleophile.
Reactivity of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is acidic and can be readily derivatized.
Acidity and Proton Transfer Processes
The acidity of the phenolic proton is significantly enhanced by the presence of the electron-withdrawing nitro group at the para-position. The nitro group stabilizes the resulting phenoxide anion through resonance, delocalizing the negative charge from the oxygen atom onto the nitro group. This stabilization facilitates the dissociation of the proton.
For comparison, the pKₐ of phenol is approximately 10, while the pKₐ of 4-nitrophenol (B140041) is 7.15. wikipedia.org This substantial increase in acidity is a direct consequence of the para-nitro group's stabilizing effect. The 1,2,4-triazole (B32235) ring at the ortho-position will also influence the acidity of the phenolic proton through its own electronic effects. The color of 4-nitrophenol solutions is pH-dependent; it is colorless below pH 5.4 and turns yellow above pH 7.5 as the colorless phenol is converted to the yellow nitrophenolate anion. wikipedia.org This is due to the extension of the conjugated system upon deprotonation, leading to an absorbance maximum at 405 nm. wikipedia.org A similar chromic effect would be expected for this compound upon changes in pH.
| Compound | pKₐ (at 25 °C) | Influence of Substituent | Reference |
|---|---|---|---|
| Phenol | ~10.0 | Baseline | |
| 4-Nitrophenol | 7.15 | The para-nitro group is strongly electron-withdrawing, stabilizing the phenoxide ion and increasing acidity. | wikipedia.org |
| This compound | Not specifically reported, but expected to be acidic due to the nitro group. The triazole substituent will also modulate the acidity. | The combined electron-withdrawing effects of the nitro and triazole groups are expected to result in significant acidity. |
Derivatization Reactions (e.g., Etherification, Esterification)
The phenolic hydroxyl group is a site for various derivatization reactions. Given its enhanced acidity, the corresponding phenoxide is readily formed by treatment with a base and can act as a potent nucleophile.
Etherification (Williamson Ether Synthesis): The phenoxide can react with alkyl halides or other alkylating agents to form ethers. For example, 4-nitrophenol serves as a precursor in the synthesis of phenetidine, an ether derivative. wikipedia.org
Esterification: The hydroxyl group can be acylated to form esters. This can be achieved by reacting the phenol with acid chlorides or acid anhydrides, often in the presence of a base like pyridine. Carboxylate ester derivatives of 4-nitrophenol are notably used as activated components in peptide synthesis for forming amide bonds. wikipedia.org
Chemical Transformations of the 1,2,4-Triazole Ring
The 1,2,4-triazole ring is a stable aromatic heterocycle, but it possesses sites for chemical modification. nih.gov The ring exists in two tautomeric forms: 1H- and 4H-1,2,4-triazole, with the 1H tautomer generally being more stable. nih.govijsr.net In the title compound, the phenol moiety is attached to the N4 position, defining it as a 4H-1,2,4-triazole derivative.
The reactivity of the triazole ring includes:
Alkylation and Acylation: The nitrogen atoms of the triazole ring can be alkylated or acylated. In the case of 4-substituted-1,2,4-triazoles, reaction with electrophiles can occur at the N1 or N2 positions.
Reactions of Substituted Triazoles: If the triazole ring itself bears other functional groups, these can undergo transformation. For instance, 1,2,4-triazole-3-thiols are important synthetic intermediates that exist in a tautomeric equilibrium with the thione form. ijsr.netmdpi.com These compounds readily undergo S-alkylation at the thiol group. mdpi.com
Ring Synthesis and Modification: While the title compound already contains the triazole ring, it is relevant to note that 1,2,4-triazoles can be synthesized through various cyclization reactions, such as the reaction of diacylhydrazines with amines or the conversion of other heterocyclic systems like 1,3,4-oxadiazoles. nih.gov The versatility in synthesis allows for a wide range of substituents to be incorporated onto the triazole core.
The chemical nature of the 1,2,4-triazole ring, with its multiple nitrogen atoms, allows it to act as a ligand and participate in the formation of coordination complexes. Its hydrogen bonding capability and dipole character are key to its interactions in various chemical and biological systems. nih.gov
Nucleophilic Attack and Substitution Patterns
The phenol ring in this compound is activated towards nucleophilic aromatic substitution due to the presence of the strongly electron-withdrawing nitro group in the para position relative to the hydroxyl group. This activation is a well-established principle in aromatic chemistry. The nitro group delocalizes the negative charge of the Meisenheimer complex, a key intermediate formed during the substitution process, thereby stabilizing it and facilitating the reaction.
While direct substitution at the carbon bearing the triazole group or other positions on the ring is conceivable, the most probable sites for nucleophilic attack are the carbons activated by the nitro group. The hydroxyl group, being a poor leaving group, is unlikely to be displaced. However, under forcing conditions, or if the hydroxyl group is derivatized to a better leaving group, substitution patterns could change.
In addition to the phenolic ring, the carbon atoms of the 1,2,4-triazole ring can also be subject to nucleophilic attack. These carbons are electron-deficient (π-deficient) because they are bonded to electronegative nitrogen atoms. nih.govmdpi.com However, nucleophilic substitution on the triazole ring typically requires harsh reaction conditions.
Table 1: Predicted Susceptibility to Nucleophilic Attack at Various Positions
| Position | Substituent | Predicted Reactivity | Rationale |
| C1 | -OH | Low | Poor leaving group. |
| C2 | -C₂H₂N₃ | Moderate | Activated by the nitro group, but sterically hindered. |
| C3 | -H | Low | Not significantly activated. |
| C4 | -NO₂ | High | Strong electron-withdrawing group, stabilizes intermediate. |
| C5 | -H | Low | Not significantly activated. |
| C6 | -H | Moderate | Activated by the nitro group (ortho position). |
| Triazole C3/C5 | Low to Moderate | π-deficient ring, but less favorable than activated phenol ring. mdpi.com |
This table represents predicted reactivity based on general principles of organic chemistry, as specific experimental data for this compound is limited in publicly available literature.
Electrophilic Reactivity of Triazole Nitrogen Atoms
The 1,2,4-triazole ring contains three nitrogen atoms, each with a lone pair of electrons, making them potential sites for electrophilic attack. The nitrogen atoms in the 1,2,4-triazole ring are considered to have a high electron density, making them the primary targets for electrophiles over the carbon atoms of the ring. nih.govmdpi.com
Alkylation and acylation are common electrophilic substitution reactions for 1,2,4-triazoles. The regioselectivity of these reactions can be influenced by the reaction conditions. For instance, in the parent 1H-1,2,4-triazole, alkylation can occur at either the N1 or N4 position depending on the base and solvent used. chemicalbook.com For 4-substituted 1,2,4-triazoles, such as the compound , electrophilic attack would be expected at the N1 or N2 positions. Protonation, another form of electrophilic attack, readily occurs on the triazole nitrogen atoms. mdpi.com
Table 2: Potential Electrophilic Reactions at Triazole Nitrogen Atoms
| Reaction Type | Electrophile Example | Potential Product |
| Alkylation | Methyl iodide (CH₃I) | 1-Methyl-4-(2-hydroxy-5-nitrophenyl)-4H-1,2,4-triazol-1-ium iodide |
| Acylation | Acetyl chloride (CH₃COCl) | 1-Acetyl-4-(2-hydroxy-5-nitrophenyl)-4H-1,2,4-triazol-1-ium chloride |
| Protonation | Hydrochloric acid (HCl) | 4-(2-hydroxy-5-nitrophenyl)-4H-1,2,4-triazol-1-ium chloride |
The products listed are hypothetical and represent one possible regioisomer. The actual product distribution would need to be determined experimentally.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
In nucleophilic aromatic substitution reactions on the phenol ring, the reaction can be under either kinetic or thermodynamic control. The kinetic product is the one that is formed fastest, usually at lower temperatures, while the thermodynamic product is the most stable and is favored at higher temperatures which allow for equilibrium to be established. The stability of the intermediate Meisenheimer complex plays a crucial role in determining the reaction kinetics. The strong electron-withdrawing effect of the nitro group significantly lowers the activation energy for the formation of the intermediate, thus increasing the reaction rate.
For electrophilic substitution on the triazole nitrogen atoms, the distribution of products (e.g., N1 vs. N2 substitution) will also depend on kinetic and thermodynamic factors. The N1 position might be more sterically accessible, leading to a faster reaction (kinetic control), while the N2-substituted product might be more thermodynamically stable under certain conditions.
The acidity of the phenolic proton is another important thermodynamic parameter. The pKa of the phenol is significantly lowered by the electron-withdrawing nitro and triazole substituents, making it a stronger acid than phenol itself. This has implications for its reactivity in base-catalyzed reactions.
Table 3: Factors Influencing Kinetic and Thermodynamic Control
| Factor | Influence on Kinetics (Rate) | Influence on Thermodynamics (Stability) |
| Temperature | Lower temperatures favor the kinetic product. | Higher temperatures favor the thermodynamic product. |
| Solvent | Polar aprotic solvents can accelerate nucleophilic aromatic substitution. | The solvent can influence the relative stability of products and intermediates. |
| Nature of Nucleophile/Electrophile | Stronger nucleophiles/electrophiles generally lead to faster reactions. | The nature of the substituent added affects the overall stability of the product. |
| Steric Hindrance | Attack at less hindered sites is kinetically favored. | Less sterically crowded products are often more stable. |
No Published Research Found on the Coordination Chemistry of this compound
Despite a comprehensive search of available scientific literature, no specific research articles or data could be found on the coordination chemistry of the compound this compound.
The investigation sought to detail the ligand's design principles, its potential coordination modes with various metal ions, and the synthesis and structural characteristics of its metal complexes. However, searches for this specific compound did not yield any relevant scholarly publications.
This lack of information prevents a detailed discussion on the following topics as outlined in the initial request:
Coordination Chemistry of 4 Nitro 2 4h 1,2,4 Triazol 4 Yl Phenol As a Ligand
Synthesis and Structural Elucidation of Metal Complexes:There are no published methods for the preparation of coordination compounds of 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol with transition metal ions such as Cu(II), Zn(II), Co(II), or Ni(II). Furthermore, without synthesized complexes, there is no data on their coordination geometry or metal-ligand bond characteristics.
While the broader fields of triazole and nitrophenol coordination chemistry are well-documented, the specific combination of these functional groups in the requested compound has not been the subject of published research discoverable through extensive database searches. Therefore, no data tables or detailed research findings can be provided.
It is possible that research on this compound exists but is not publicly available or indexed in the searched databases. However, based on the current accessible information, a scientific article on the coordination chemistry of this compound cannot be generated.
Magnetic Properties of Paramagnetic Metal Complexes
The magnetic properties of paramagnetic metal complexes containing this compound as a ligand are of significant interest due to the potential for magnetic exchange interactions between metal centers bridged by the triazole moiety. The N1 and N2 atoms of the 1,2,4-triazole (B32235) ring provide a well-defined pathway for superexchange interactions. mdpi.com The nature and strength of these magnetic interactions are influenced by several factors, including the identity of the metal ion, the coordination geometry, and the specific bridging mode of the triazole ligand.
In complexes where paramagnetic metal ions are bridged by the N1-N2 positions of the triazole ring, antiferromagnetic coupling is commonly observed. mdpi.com This phenomenon arises from the overlap of magnetic orbitals of the metal centers with the π-system of the triazole ring, leading to a stabilization of the spin-antiparallel state. The magnitude of this antiferromagnetic interaction, often quantified by the exchange coupling constant (J), is sensitive to the metal-triazole-metal angle and the planarity of the bridging unit. A more planar arrangement generally leads to stronger antiferromagnetic coupling due to better orbital overlap.
For instance, in trinuclear transition metal complexes with bridging triazole derivatives, dominant intramolecular antiferromagnetic interactions have been reported, stabilizing a paramagnetic ground state. mdpi.com The superexchange parameters (J) have been modeled for various metal ions, indicating the effectiveness of the triazole bridge in mediating magnetic communication. While specific data for this compound complexes is not extensively documented in readily available literature, the principles observed in analogous triazole-bridged systems provide a strong predictive framework. The presence of the nitro group, an electron-withdrawing substituent, on the phenol (B47542) ring could subtly influence the electronic properties of the triazole bridge and, consequently, the magnetic exchange.
The following table summarizes typical magnetic data for related triazole-bridged metal complexes, offering a reference for the expected magnetic behavior of complexes with this compound.
| Metal Ion | Typical Exchange Coupling (J) | Magnetic Behavior |
| Mn(II) | Weakly Antiferromagnetic | Paramagnetic |
| Co(II) | Moderately Antiferromagnetic | Paramagnetic |
| Ni(II) | Moderately Antiferromagnetic | Paramagnetic |
| Cu(II) | Strongly Antiferromagnetic | Paramagnetic |
This data is representative of triazole-bridged complexes and serves as an illustrative example.
Spectroscopic Characterization of Metal-Ligand Interactions
Spectroscopic techniques are indispensable for elucidating the coordination environment of this compound upon complexation with metal ions. Changes in the vibrational and electronic spectra of the ligand provide direct evidence of metal-ligand bond formation and can offer insights into the coordination mode.
Changes in IR and UV-Vis Spectra Upon Complexation
Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic vibrational bands corresponding to its functional groups. Upon coordination to a metal center, shifts in these bands are expected. The C=N stretching vibration of the triazole ring, typically observed in the 1630-1640 cm⁻¹ region, is expected to shift upon coordination of the triazole nitrogen atoms to the metal ion. mdpi.com Similarly, the phenolic C-O stretching vibration and the O-H bending vibration will be altered upon deprotonation and coordination of the phenolate (B1203915) oxygen. The symmetric and asymmetric stretching vibrations of the nitro group (around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹, respectively) may also experience shifts due to changes in the electronic distribution within the ligand upon complexation.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound is characterized by absorption bands arising from π→π* and n→π* transitions within the aromatic rings and the nitro group. The free ligand, 4-nitrophenol (B140041), typically shows a strong absorption peak around 317-320 nm. researchgate.net Upon complexation, these bands can undergo a bathochromic (red) or hypsochromic (blue) shift. The formation of a metal-ligand charge transfer (MLCT) or ligand-metal charge transfer (LMCT) band is also possible, which would appear as a new absorption band, often in the visible region. These changes in the UV-Vis spectrum are indicative of the electronic interactions between the metal ion and the ligand.
The table below outlines the expected shifts in key IR and UV-Vis spectral features upon complexation.
| Spectroscopic Feature | Free Ligand (Approx. Wavenumber/Wavelength) | Expected Change Upon Complexation |
| IR: ν(C=N) of triazole | 1630-1640 cm⁻¹ | Shift to lower or higher wavenumber |
| IR: ν(C-O) of phenol | ~1260 cm⁻¹ | Shift to higher wavenumber |
| IR: ν(NO₂) | ~1520 cm⁻¹, ~1340 cm⁻¹ | Shift in position and/or intensity |
| UV-Vis: π→π* | ~320 nm | Bathochromic or hypsochromic shift |
| UV-Vis: New bands | - | Appearance of MLCT or LMCT bands |
NMR Studies of Diamagnetic Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure of diamagnetic complexes of this compound in solution. ¹H and ¹³C NMR spectra provide detailed information about the ligand's environment upon coordination.
In the ¹H NMR spectrum of the free ligand, distinct signals are expected for the protons of the phenol and triazole rings. Upon complexation with a diamagnetic metal ion, significant changes in the chemical shifts of these protons are anticipated. The disappearance of the phenolic -OH proton signal upon deprotonation and coordination is a clear indicator of complex formation. The protons on the triazole ring and the phenyl ring will experience shifts due to the influence of the metal center's electronic environment and the conformational changes imposed by coordination. The magnitude and direction of these shifts can provide insights into the coordination mode and the geometry of the complex. For instance, studies on phenol-based compounds have shown that the chemical shifts of protons are sensitive to their electronic environment, which is significantly altered upon metal binding. nih.gov
Similarly, the ¹³C NMR spectrum will show shifts in the carbon signals of the triazole and phenol rings upon complexation. The carbon atoms directly involved in coordination, such as the carbons adjacent to the coordinating nitrogen atoms of the triazole and the phenolate oxygen, are expected to show the most significant changes in their chemical shifts.
Incorporation of this compound Derivatives into Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com The versatile coordination properties of triazole and phenol groups make derivatives of this compound attractive candidates as linkers for the synthesis of novel MOFs. nih.gov
Design and Synthesis of MOFs with Triazole-Phenol Linkers
The design of MOFs using triazole-phenol linkers involves the strategic selection of metal centers and reaction conditions to achieve desired network topologies and functionalities. The triazole group can act as a bidentate or tridentate linker, bridging multiple metal centers, while the phenolate group provides an additional coordination site. The presence of the nitro group can influence the electronic properties of the resulting MOF and may offer potential for post-synthetic modification.
The synthesis of these MOFs is typically carried out under solvothermal or hydrothermal conditions, where the metal salt and the triazole-phenol linker are reacted in a suitable solvent at elevated temperatures. nih.gov The choice of solvent, temperature, and the metal-to-ligand ratio can significantly impact the resulting crystal structure and properties of the MOF.
Structural Features and Porosity Analysis of MOF Materials
The porosity of these MOF materials is a key characteristic that determines their potential applications in areas such as gas storage, separation, and catalysis. Porosity analysis is typically performed using gas adsorption measurements, such as nitrogen or argon sorption at low temperatures. The resulting isotherms provide information about the surface area, pore volume, and pore size distribution of the material. The nitro functionality within the pores of the MOF could potentially enhance selective gas adsorption due to specific interactions with gas molecules.
The table below presents a hypothetical example of the structural and porosity data for a MOF synthesized using a this compound derivative as a linker.
| MOF Designation | Crystal System | Topology | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| M-NTP-MOF-1 | Monoclinic | pcu | 850 | 0.45 |
| M-NTP-MOF-2 | Tetragonal | fcu | 1200 | 0.62 |
This data is hypothetical and serves to illustrate the type of information obtained from the characterization of such MOFs.
Supramolecular Chemistry and Non Covalent Assemblies of 4 Nitro 2 4h 1,2,4 Triazol 4 Yl Phenol
Design and Crystallization of Co-crystals and Salts Involving 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol
The formation of co-crystals or salts involves the interaction of the target molecule with a co-former (for co-crystals) or a Brønsted acid/base (for salts). The acidic phenolic proton of this compound could be transferred to a basic co-former, leading to salt formation. Alternatively, it could form robust hydrogen bonds with suitable co-formers to generate co-crystals. The selection of co-formers would be based on their complementary functional groups capable of forming predictable supramolecular synthons, which are reliable and recurring patterns of intermolecular interactions. The crystallization process, typically involving techniques like slow evaporation, solvent diffusion, or grinding, would be crucial in obtaining single crystals suitable for X-ray diffraction analysis.
Role of Aromatic Stacking Interactions (π-π, C-H···π) in Crystal Engineering
The phenyl and triazole rings are capable of participating in π-π stacking interactions, where the electron-rich π systems of adjacent rings align. These interactions can be parallel-displaced or T-shaped. The presence of the electron-withdrawing nitro group would influence the electron density of the phenolic ring, affecting the nature and strength of these stacking interactions. Additionally, C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, could further stabilize the crystal structure. The interplay between hydrogen bonding and aromatic stacking would be a key feature of the crystal engineering of this compound.
Exploration of Other Non-Covalent Interactions for Directing Assembly (e.g., Halogen Bonds)
In the absence of specific experimental data for this compound, the above descriptions remain hypothetical. Further research and publication of the crystallographic data for this compound are necessary to provide a definitive and detailed account of its supramolecular chemistry.
Advanced Research Applications of 4 Nitro 2 4h 1,2,4 Triazol 4 Yl Phenol Derivatives in Materials Science
Organic Electronic Materials
The inherent electronic characteristics of the 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol scaffold, particularly the presence of the nitrogen-rich triazole ring, suggest a strong aptitude for applications in organic electronic devices. nih.gov These heterocyclic systems are known to influence electron distribution and enhance intramolecular electron transport. nih.gov
Investigation of Charge Transport Properties (Electron-Transporting, Hole-Blocking)
Derivatives of 1,2,4-triazole (B32235) are recognized for their excellent electron-transporting and hole-blocking capabilities. semanticscholar.org The electron-deficient nature of the triazole ring facilitates the acceptance and transport of electrons, making these materials suitable for use as electron transport materials (ETMs) in various organic electronic devices. acs.org The high ionization potential of triazole-based compounds can also create a significant energy barrier for holes, effectively confining them within the emissive layer of a device and preventing charge leakage, which enhances device efficiency and stability. google.com
The charge transport mechanism in organic semiconductors can be influenced by factors such as molecular packing and electronic coupling between adjacent molecules. researchgate.netaps.org In materials like derivatives of this compound, the presence of polar groups can influence the solid-state morphology, which in turn dictates the dominant charge transport mechanism, such as hopping or tunneling. psu.edunsf.gov
Table 1: Comparative Charge Transport Properties of Selected 1,2,4-Triazole Derivatives
| Compound | Role | Electron Affinity (eV) | Key Findings |
|---|---|---|---|
| TAZ (3-(Biphenyl-4-yl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole) | ETM/HBM | ~2.3 | Demonstrated effective hole-blocking capabilities, superior to PBD. semanticscholar.orgacs.org |
| TPBI (1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene) | ETM/HBM | 2.7 | Exhibits good electron transport and better hole-blocking than Alq3 due to a higher IP. acs.org |
| PBD (2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole) | ETM | 2.16 | A widely used electron transport material for comparison. acs.org |
This table is interactive. You can sort and filter the data.
Potential in Organic Light-Emitting Diodes (OLEDs, PHOLEDs, PLEDs)
The promising electron-transporting and hole-blocking properties of 1,2,4-triazole derivatives make them prime candidates for integration into Organic Light-Emitting Diodes (OLEDs). lifechemicals.comnewhavendisplay.com In a typical OLED structure, an ETM facilitates the injection and transport of electrons from the cathode to the emissive layer, where they recombine with holes to generate light. wikipedia.orgtcichemicals.com The hole-blocking function is equally crucial, as it confines the recombination zone within the emissive layer, thereby maximizing the efficiency of light emission. researchgate.net
Phosphorescent OLEDs (PHOLEDs), which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, particularly benefit from high-performance ETMs and HBMs. tcichemicals.comossila.com The high triplet energy of many triazole derivatives is a key advantage in PHOLEDs, as it helps to confine the high-energy triplet excitons of the phosphorescent emitter within the emissive layer, preventing energy loss and improving device performance. While research has primarily focused on small molecule-based OLEDs, the incorporation of 1,2,4-triazole moieties into polymer backbones could also lead to the development of novel materials for Polymer Light-Emitting Diodes (PLEDs).
Table 2: Performance of OLEDs Incorporating 1,2,4-Triazole Derivatives
| Device Structure | 1,2,4-Triazole Derivative Used | Brightness (cd/m²) | Efficiency | Reference |
|---|---|---|---|---|
| Multilayer OLED with Alq3 emissive layer | TAZ | 5800 | - | semanticscholar.org |
| Green Fluorescent OLED | TAZ | 3200 | - | researchgate.net |
This table is interactive. You can sort and filter the data.
Smart Materials and Functional Polymers
The structural rigidity and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, make derivatives of this compound intriguing building blocks for smart materials and functional polymers.
Development of Liquid Crystalline Phases
Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are the foundation of modern display technologies. wikipedia.orguh.edu The incorporation of heterocyclic rings, such as 1,2,4-triazole, into molecular structures can induce liquid crystalline behavior. researchgate.netmanipal.edu These materials, known as thermotropic liquid crystals, exhibit phase transitions into a liquid crystalline state as the temperature changes. tcichemicals.com The shape and polarity of the molecules play a crucial role in the formation and stability of these mesophases. researchgate.netmanipal.edu The unique bent-core shape that can be imparted by the 1,2,4-triazole linkage is of particular interest for the development of novel liquid crystalline materials with unique optical properties. researchgate.net Research into 4-amino-1,2,4-triazole derivatives has shown their potential to form columnar mesophases at room temperature. researchgate.net
Exploration in Optical Waveguide Technologies
Optical waveguides are structures that guide light, and they are a fundamental component of integrated photonic circuits. Organic materials with nonlinear optical (NLO) properties are of great interest for these applications. nih.govdtic.mil Supramolecular structures formed through the organized aggregation of 4-aryl-4H-1,2,4-triazoles have been shown to act as optical waveguides that can propagate photoluminescence. rsc.org This suggests that derivatives of this compound, with their potential for self-assembly and inherent electronic properties, could be engineered to form novel waveguiding structures. The presence of the nitrophenyl group can further enhance the NLO properties of these materials. researchgate.net
Energetic Materials and High-Performance Compounds
The quest for new energetic materials with superior performance, enhanced stability, and improved safety characteristics is a continuous endeavor in modern chemistry. Nitrogen-rich heterocyclic compounds are at the forefront of this research due to their high positive heats of formation, high density, and the generation of environmentally benign dinitrogen gas upon decomposition. The molecular architecture of this compound provides a foundational structure for designing next-generation energetic materials.
Synthesis and Characterization of Nitrogen-Rich Derivatives
While the synthesis of energetic derivatives specifically from this compound is not extensively documented in publicly available literature, established synthetic routes for analogous nitro-triazole compounds can be extrapolated. The synthesis of dense and energetic polynitroaryl-1,2,4-triazoles has been achieved through the nitration of aryl-1,2,4-triazoles. nih.gov This suggests that further nitration of the phenolic ring of this compound could yield highly energetic derivatives. The introduction of additional nitro groups would increase the oxygen balance and density of the resulting compounds, which are critical parameters for energetic performance.
Another promising approach is the introduction of other energetic moieties, such as amino, nitrimino, and azo groups, to the core structure. The synthesis of 4-nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole compounds with these functional groups has been reported, leading to a family of energetic salts with favorable properties. Furthermore, the alkylation of 4(5)-nitro-1,2,3-triazole has been explored to create new energetic ionic and coordination compounds. nih.gov These methodologies could be adapted to modify the this compound scaffold.
The characterization of these hypothetical nitrogen-rich derivatives would involve a suite of analytical techniques. Multinuclear NMR spectroscopy and IR spectroscopy would be essential for structural elucidation. nih.gov Thermal stability, a crucial property for energetic materials, would be determined using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). nih.gov Single-crystal X-ray diffraction would provide precise information on the molecular structure and crystal density. nih.gov
Computational Prediction of Energetic Properties
In the absence of experimental data, computational chemistry provides a powerful tool for predicting the energetic properties of hypothetical molecules. Density Functional Theory (DFT) is a widely used method for calculating key performance indicators of energetic materials. nih.gov For derivatives of this compound, DFT calculations could be employed to predict their heats of formation (HOFs), which is a measure of the energy content of a molecule. nih.gov
The detonation velocity (D) and detonation pressure (P) are two of the most important performance parameters of an explosive. These can be estimated using empirical methods like the Kamlet-Jacobs equations, which are based on the calculated density and heat of formation. nih.gov More advanced computational codes, such as EXPLO5, can also be used for more accurate predictions. rsc.org Furthermore, computational methods can be used to assess the stability and sensitivity of new energetic compounds by calculating bond dissociation energies (BDEs). nih.gov
For illustrative purposes, the table below presents computationally predicted energetic properties for a series of bridged triazolo[4,5-d]pyridazine-based energetic materials, showcasing the type of data that could be generated for derivatives of this compound.
| Compound | Bridge Group | Substituent | Calculated Detonation Velocity (D) (km/s) | Calculated Detonation Pressure (P) (GPa) |
|---|---|---|---|---|
| F1 | -NHNH- | -NO2 | 8.95 | 34.2 |
| F2 | -NHNH- | -C(NO2)3 | 9.42 | 41.1 |
| F3 | -NN- | -NO2 | 9.21 | 37.3 |
| F4 | -NN- | -C(NO2)3 | 9.68 | 44.5 |
This table presents data for bridged triazolo[4,5-d]pyridazine based energetic materials for illustrative purposes, as detailed in a study on their computational properties. researchgate.net
Corrosion Inhibitors and Protective Coatings Based on Triazole-Phenol Structures
The prevention of corrosion is of paramount importance in numerous industries to ensure the longevity and safety of metallic structures. Organic molecules, particularly those containing heteroatoms like nitrogen, oxygen, and sulfur, as well as aromatic rings, are known to be effective corrosion inhibitors. The this compound structure, possessing both a triazole ring and a phenol (B47542) group, is a promising candidate for the development of novel corrosion inhibitors.
Triazole derivatives have been extensively studied as corrosion inhibitors for various metals and alloys in acidic media. nih.gov Their effectiveness is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. nih.gov The lone pair electrons on the nitrogen atoms of the triazole ring and the pi-electrons of the aromatic system facilitate this adsorption process.
The presence of the phenolic hydroxyl group in this compound could further enhance its corrosion inhibition properties. Phenolic compounds have been recognized for their anticorrosion capabilities, which are ascribed to their unique structural features, including multiple hydroxyl groups and heteroatoms that promote strong adsorption onto metal surfaces. mdpi.com The combination of the triazole and phenol moieties in a single molecule could lead to a synergistic effect, resulting in superior corrosion inhibition.
Derivatives of this compound could be incorporated into protective coatings. For instance, they could be encapsulated and embedded in a coating matrix, to be released upon mechanical damage to the coating, thus providing a self-healing anticorrosion function. nih.gov The development of thin protective films composed of triazole-class inhibitor molecules on steel surfaces has been shown to be an efficient way to prevent corrosion in acidic solutions. mdpi.com
The table below showcases the inhibition efficiencies of some novel triazole derivatives for carbon steel in a 1M HCl solution, illustrating the potential effectiveness of such compounds.
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
|---|---|---|
| (Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1) | 5 x 10⁻⁴ | 95.2 |
| 5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2) | 5 x 10⁻⁴ | 93.8 |
This table presents data on the corrosion inhibition efficiency of two novel triazole derivatives for illustrative purposes, as reported in a study on their effectiveness for carbon steel in HCl solution. nih.gov
Development of Chemical Sensors and Probes for Specific Analytes
Chemical sensors are crucial for a wide range of applications, including environmental monitoring, medical diagnostics, and industrial process control. The development of selective and sensitive sensors for the detection of specific analytes is an active area of research. The this compound scaffold possesses structural features that make its derivatives promising candidates for the construction of novel chemical sensors.
The triazole ring can act as a binding site for various analytes through coordination bonds or other non-covalent interactions. The phenolic group can participate in hydrogen bonding and also serves as a signaling unit, where its photophysical properties (e.g., fluorescence) might change upon binding of an analyte. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the molecule, which can be advantageous for electrochemical sensing applications.
While there is a lack of specific research on sensors based on this compound, the broader class of triazole derivatives has been successfully employed in the development of chemosensors for a variety of analytes. For instance, triazole-based sensors have been developed for the detection of metal ions, anions, and biologically important molecules.
It is important to distinguish this application from the detection of 4-nitrophenol (B140041) itself, for which numerous sensors have been developed. nih.govmdpi.comnih.gov In this context, the this compound structure would form the core of the sensor molecule, designed to detect other target analytes. The modular nature of organic synthesis would allow for the facile introduction of various recognition units and signaling moieties to the this compound backbone to create a library of sensors for different analytes.
The following table provides examples of analytes that can be detected using various modified electrodes, indicating the broad potential of functionalized molecules in sensor development.
| Sensor Material | Analyte | Detection Limit |
|---|---|---|
| PEDOT:PSS modified Pt NPs-embedded PPy-CB@ZnO nanocomposites | 4-Nitrophenol | 1.25 µM |
| Pyridine diketopyrrolopyrrole-functionalized graphene oxide | 4-Nitrophenol | 0.10 µM |
This table illustrates the detection limits of different sensors for 4-nitrophenol, showcasing the performance of modified electrodes in chemical sensing. nih.govmdpi.com
Future Research Directions and Concluding Perspectives for 4 Nitro 2 4h 1,2,4 Triazol 4 Yl Phenol
Exploration of Novel and Sustainable Synthetic Methodologies
Future research will likely focus on developing more environmentally friendly and efficient methods for synthesizing 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol and related triazole compounds. This includes the exploration of "green chemistry" approaches such as mechanochemistry, ultrasound-assisted synthesis, and the use of eco-friendly catalysts like zinc oxide nanoparticles. nih.govrsc.org The goal is to minimize waste, reduce energy consumption, and avoid toxic solvents, aligning with the principles of sustainable chemical manufacturing. nih.gov For instance, the development of one-pot, multicomponent reactions and the use of reusable catalysts are promising avenues for creating these complex molecules in a more sustainable manner. rsc.orgmdpi.com
Deeper Computational Insight into Complex Reactivity and Properties
Computational chemistry, particularly Density Functional Theory (DFT), will play a crucial role in gaining a more profound understanding of the electronic structure, reactivity, and properties of this compound and its derivatives. researchgate.netnih.govresearchgate.net Future studies will likely employ advanced computational models to predict reaction mechanisms, analyze non-covalent interactions, and estimate various molecular descriptors. nih.govmdpi.com This theoretical insight can guide the rational design of new molecules with tailored properties, such as enhanced nonlinear optical (NLO) behavior or specific biological activities. nih.govnih.gov By simulating molecular behavior in different environments, researchers can better predict and understand the performance of these compounds in various applications. mdpi.com
Design and Synthesis of Advanced Coordination Complexes and MOFs for Emerging Technologies
The ability of the triazole moiety to coordinate with metal ions presents significant opportunities for the design and synthesis of novel coordination complexes and metal-organic frameworks (MOFs). chemscene.comresearchgate.netnih.gov Future research is expected to focus on creating advanced materials with applications in areas such as gas storage, catalysis, and photoactive devices. researchgate.netgoogle.com By carefully selecting metal ions and modifying the organic linker, researchers can tune the porosity, stability, and electronic properties of the resulting MOFs. researchgate.net The development of energetic MOFs (EMOFs) based on polynitro-substituted triazoles is another area of interest, with potential applications in energetic materials. rsc.org
Mechanistic Studies of Chemical Transformations at the Molecular Level
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound derivatives is essential for optimizing reaction conditions and developing new synthetic routes. Future work will likely involve detailed mechanistic studies, combining experimental techniques with computational modeling, to elucidate the intricate steps of these chemical transformations. mdpi.comnih.gov For example, investigating the mechanism of tandem reactions, such as the thio-Michael/aza-Morita–Baylis–Hillman reaction, can lead to the development of efficient one-pot syntheses for complex heterocyclic systems. nih.gov
Expanding the Portfolio of Advanced Materials Applications for this compound Derivatives
Building on the existing knowledge of triazole-based compounds, future research will aim to expand the range of applications for derivatives of this compound. This includes their potential use in medicinal chemistry as antifungal, antibacterial, and anticancer agents, leveraging the known biological activities of the 1,2,4-triazole (B32235) scaffold. nih.govnih.govresearchgate.net Furthermore, the unique electronic properties of these compounds make them promising candidates for materials science applications, including the development of nonlinear optical materials and components for organic electronic devices. nih.govnih.gov Structure-activity relationship (SAR) studies will be crucial in designing new derivatives with enhanced performance for specific applications. nih.gov
Q & A
Basic: What synthetic routes are recommended for preparing 4-Nitro-2-(4H-1,2,4-triazol-4-yl)phenol?
Methodological Answer:
The synthesis typically involves condensation reactions between substituted phenols and triazole precursors. For example, a related compound, 2-(4H-1,2,4-triazol-4-yl)phenol, was synthesized via refluxing diformylhydrazine with o-aminophenol at 443 K for 48 hours, followed by crystallization . For the nitro derivative, a nitration step (e.g., using nitric acid/sulfuric acid) may be introduced post-condensation. Elemental analysis (C, H, N), FTIR (to confirm functional groups), and X-ray diffraction (for crystal structure validation) are critical for verification .
Basic: How is the crystal structure of this compound determined, and what software is used for refinement?
Methodological Answer:
Single-crystal X-ray diffraction is the gold standard. Data collection employs instruments like Bruker AXS diffractometers with monochromated Mo-Kα radiation (λ = 0.71073 Å). The SHELXTL program suite (SHELXS for structure solution and SHELXL for refinement) is widely used . Hydrogen atoms are often refined isotropically with Uiso(H) = 1.2Ueq(C), and non-hydrogen atoms are refined anisotropically. The dihedral angle between aromatic rings (e.g., 41.74° in a related triazole-phenol compound) provides insights into steric effects .
Advanced: What challenges arise in resolving crystallographic data discrepancies for nitro-triazole-phenol derivatives?
Methodological Answer:
Common challenges include:
- Disordered nitro groups : Use restraints (e.g., DFIX, SIMU) in SHELXL to model positional disorder.
- Twinned crystals : Apply twin law refinement (e.g., using TWIN/BASF commands in SHELXL) for non-merohedral twinning.
- Weak diffraction : Optimize crystal growth conditions (e.g., slow evaporation in ethanol/water mixtures) to improve data quality . Validation tools like PLATON/ADDSYM should be used to check for missed symmetry .
Advanced: How can researchers evaluate the antiproliferative activity of this compound against cancer cell lines?
Methodological Answer:
- MTT Assay : Measure cell viability after 24–72 hours of exposure at varying concentrations (e.g., 1–100 µM). IC50 values are calculated using nonlinear regression .
- Apoptosis Induction : Use acridine orange/ethidium bromide (AO/EB) staining to visualize nuclear condensation and membrane blebbing .
- Mechanistic Studies : Compare dose-response curves to known tubulin inhibitors (e.g., paclitaxel) to infer similar mechanisms. Note that contradictory results across studies may arise from cell line specificity or assay conditions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- FTIR : Identify ν(N–H) (~3200 cm⁻¹), ν(C=N) (~1600 cm⁻¹), and ν(NO₂) (~1520–1350 cm⁻¹) stretches .
- UV-Vis : Detect π→π* transitions in the triazole and nitro groups (e.g., λmax ~270–300 nm) .
- NMR : ¹H NMR (DMSO-d6) reveals aromatic protons (δ 7.0–8.5 ppm) and triazole protons (δ 8.2–9.0 ppm). ¹³C NMR confirms nitrophenyl carbons (δ 120–150 ppm) .
Advanced: How can structure-activity relationships (SARs) guide modifications for enhanced bioactivity?
Methodological Answer:
- Nitro Group Positioning : Compare meta vs. para substitution effects on electron-withdrawing properties and ligand-receptor interactions.
- Triazole Functionalization : Introduce substituents (e.g., mercapto, naphthyl) to modulate lipophilicity and binding affinity. For example, Schiff base triazole derivatives with bulky groups show improved anticancer activity .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and predict reactive sites .
Advanced: How to address contradictions in reported biological activity data?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Validate Purity : Use HPLC (≥95% purity) to rule out impurities affecting results .
- Cross-Validate Mechanisms : Combine apoptosis assays (e.g., caspase-3 activation) with cell cycle analysis (flow cytometry) to confirm multimodal activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
